N-(7-methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
N-(7-Methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic hybrid molecule combining a 7-methoxyquinoline moiety with a 4-methylcoumarin scaffold via an acetamide linker.
Properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H18N2O5/c1-13-7-22(26)29-20-10-17(5-6-18(13)20)28-12-21(25)24-15-8-14-3-4-16(27-2)9-19(14)23-11-15/h3-11H,12H2,1-2H3,(H,24,25) |
InChI Key |
GLHUUUYWKRXCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(7-methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound that merges the structural features of quinoline and chromene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound can be represented as follows:
Structural Features:
- Quinoline moiety : Known for its antimicrobial and anti-inflammatory properties.
- Chromene moiety : Associated with antioxidant and anticancer activities.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various quinoline derivatives, indicating that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Activity
The compound's anti-inflammatory potential can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that quinoline derivatives can modulate inflammatory pathways by reducing nitric oxide production and inhibiting inducible nitric oxide synthase (iNOS) expression .
Anticancer Activity
Research has indicated that compounds containing quinoline and chromene structures possess anticancer properties. They may exert their effects through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth factors. A study highlighted the role of similar compounds in targeting cancer cell lines, leading to reduced proliferation rates .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Cellular Signaling Modulation : It can alter signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may protect cells from oxidative stress, contributing to its anticancer effects.
Case Studies
- Study on Antimicrobial Activity :
- Evaluation of Anti-inflammatory Effects :
- Anticancer Evaluation :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound is differentiated from analogs by its 7-methoxyquinolin-3-yl substituent. Key comparisons with similar compounds include:
Key Observations :
- Methoxy groups (e.g., 4da) increase electron density, enhancing solubility .
- Steric and Spatial Arrangement: The quinoline group in the target compound introduces a bulky, planar heterocycle, which may sterically hinder interactions compared to smaller phenyl substituents .
Spectroscopic and Physicochemical Properties
Spectroscopic data from analogs provide insights into the target compound’s expected properties:
Notes:
- The target compound’s quinoline protons are expected to resonate downfield (δ 8.5–9.0 ppm) due to aromatic anisotropy.
- The methoxy group (C7-OCH₃) would show a singlet near δ 3.8–4.0 ppm in ¹H NMR and ~55–60 ppm in ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
